![molecular formula C13H11Cl2N3O2S B2696860 6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797637-34-3](/img/structure/B2696860.png)
6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with guanidine hydrochloride . For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The structure of the pyrimidine ring is integral to its diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Scientific Research Applications
Crystal Structure and Molecular Interaction
- The study by Balasubramani, Muthiah, and Lynch (2007) explored the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, highlighting the significance of the sulfonate group in mimicking carboxylate anions and forming hydrogen-bonded bimolecular ring motifs. This research indicates the potential of sulfonated pyrimidine derivatives in forming specific molecular interactions useful in materials science and drug design (Balasubramani, Muthiah, & Lynch, 2007).
Antifungal and Antibacterial Properties
- El-Gaby, Gaber, Atalla, and Abd Al-Wahab (2002) synthesized several sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines, demonstrating remarkable antifungal activity. This study underscores the potential of these compounds in developing new antifungal agents (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Synthesis Techniques
- An and Wu (2017) reported on a radical reaction for synthesizing sulfonated tetrahydropyridine derivatives, providing a pathway to accessing these compounds under mild conditions without the need for catalysts. This method could be applicable in synthesizing a range of sulfonated pyridine derivatives for various scientific applications (An & Wu, 2017).
Antimicrobial Activities
- Ziarani, Nasab, Rahimifard, and Soorki (2015) developed a one-pot synthesis method for 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives showing antimicrobial activities. The simplicity and efficiency of this method offer valuable insights into the rapid synthesis of pyrido[2,3-d]pyrimidines with potential applications in antimicrobial drug development (Ziarani, Nasab, Rahimifard, & Soorki, 2015).
Chemoselective Reactions
- Baiazitov, Du, Lee, Hwang, Almstead, and Moon (2013) described chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, elucidating the selective displacement of chloride and sulfone groups. This research contributes to the understanding of selective chemical transformations in the synthesis of sulfonated pyrimidine derivatives (Baiazitov et al., 2013).
Future Directions
Mechanism of Action
Mode of Action
Pyrimidine derivatives often interact with their targets by binding to specific proteins or enzymes, thereby modulating their activity .
Biochemical Pathways
Without specific information on “6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine”, it’s difficult to say which biochemical pathways it affects. Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
Result of Action
Pyrimidine derivatives can have a variety of effects depending on their specific targets and mode of action .
properties
IUPAC Name |
6-(2,5-dichlorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c14-10-1-2-11(15)13(5-10)21(19,20)18-4-3-12-9(7-18)6-16-8-17-12/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVLQADWZYJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

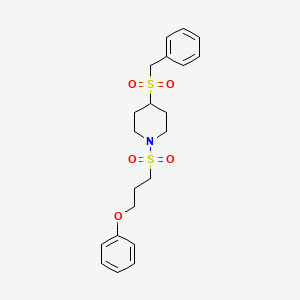
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2696781.png)
![3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2696783.png)
![1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid](/img/structure/B2696784.png)
![(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2696785.png)
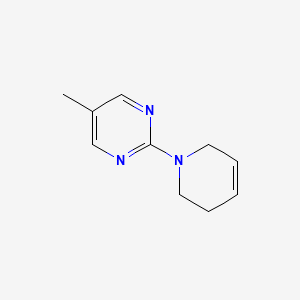
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2696787.png)
![8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2696789.png)
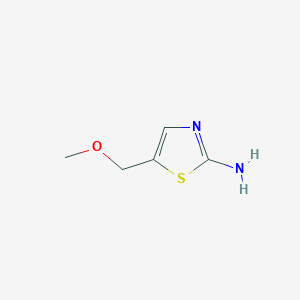
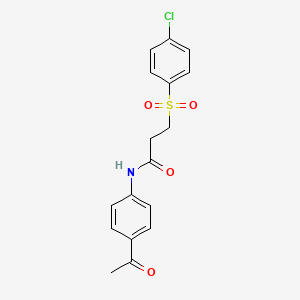

![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)
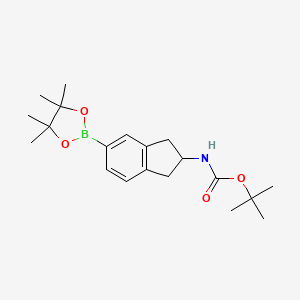
![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)